4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazine ring fused with an imidazole ring, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a triazine derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize yield, often incorporating advanced purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine involves its interaction with specific molecular targets. For instance, in antimalarial research, the compound has been shown to inhibit key enzymes in the parasite’s metabolic pathway . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-(4,6-Diphenyl-1,2-dihydro-1,3,5-triazin-2-yl)phenol
- 4-{N-[3-(Morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamido}benzoic acid
- N2-(3-Fluorophenyl)-N4-[(oxolan-2-yl)methyl]quinazoline-2,4-diamine
Uniqueness
What sets 4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine apart is its unique combination of the triazine and imidazole rings, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H8N6 |
---|---|
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
4-(1,4-dihydro-1,3,5-triazin-4-yl)-4H-imidazol-5-amine |
InChI |
InChI=1S/C6H8N6/c7-5-4(9-3-10-5)6-11-1-8-2-12-6/h1-4,6H,(H2,7,9,10)(H,8,11,12) |
InChI-Schlüssel |
OXCGSKYVLCOWSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(N=CN1)C2C(=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.